molecular formula C₁₉H₁₃D₈ClFN₃O₄ B1153312 Levofloxacin-d8 Chloromethyl Ester

Levofloxacin-d8 Chloromethyl Ester

Cat. No.: B1153312
M. Wt: 417.89
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Context

The development of this compound emerged from the intersection of two significant analytical chemistry advancements: stable isotope labeling and chemical derivatization techniques. The historical context of this compound is rooted in the broader evolution of fluoroquinolone antibiotic analysis, where traditional analytical methods faced challenges in achieving the precision required for modern pharmaceutical analysis. The incorporation of deuterium labeling into pharmaceutical compounds gained momentum as analytical chemists recognized the superior performance of isotopically labeled internal standards in mass spectrometry applications.

The chloromethyl ester derivatization technique developed as researchers sought to modify the chemical properties of carboxylic acid-containing compounds to enhance their analytical behavior. This modification approach became particularly valuable in chromatographic applications where improved retention characteristics and mass spectrometric fragmentation patterns were desired. The synthesis processes for such compounds typically involve sequential acylation reactions with specific reagents under controlled temperature conditions, as demonstrated in related patent literature covering levofloxacin derivatives.

The convergence of deuterium labeling with chloromethyl ester modification represents a sophisticated approach to creating analytical reference standards. This combination addresses multiple analytical challenges simultaneously: the deuterium labeling provides mass spectrometric differentiation from the parent compound, while the chloromethyl ester modification can alter solubility, volatility, and chromatographic behavior to optimize analytical performance.

Significance in Analytical Chemistry

This compound holds particular significance in analytical chemistry due to its role as a specialized internal standard for quantitative analysis. The compound's unique isotopic signature makes it invaluable in liquid chromatography-tandem mass spectrometry applications, where it provides compensation for matrix effects and instrumental variations that can compromise analytical accuracy. Research has demonstrated that deuterium-labeled compounds like this one enable more precise quantification in complex biological matrices, where competing compounds might otherwise interfere with analysis.

The analytical significance extends beyond simple quantification applications. The compound serves as a reference point for method development and validation in pharmaceutical analysis, where regulatory compliance demands demonstrate analytical method robustness and reliability. The combination of stable isotope labeling with chemical modification creates analytical tools that can address specific challenges in pharmaceutical quality control and bioanalytical research.

Analytical Parameter Specification Application Benefit
Molecular Weight 417.888 Enhanced mass spectrometric differentiation
Isotopic Enrichment >98% deuterium Superior internal standard performance
Chemical Purity >95% Reliable quantitative analysis
Storage Requirements Specialized conditions Maintained analytical integrity

The compound's analytical utility is further enhanced by its compatibility with multiple analytical platforms. Unlike some analytical standards that may be limited to specific instrumental configurations, this compound demonstrates versatility across different mass spectrometry systems and chromatographic conditions. This versatility makes it particularly valuable for laboratories that employ multiple analytical approaches or require method transferability between different instrumental platforms.

Relation to Parent Compound Levofloxacin

The relationship between this compound and its parent compound levofloxacin is fundamental to understanding the derivative's analytical applications and chemical behavior. Levofloxacin, a fluoroquinolone antibiotic with the molecular formula C18H20FN3O4, serves as the structural foundation for this deuterated and chemically modified derivative. The parent compound's pharmacological significance as a broad-spectrum antibiotic has driven extensive analytical method development, creating demand for sophisticated reference standards like the deuterated chloromethyl ester derivative.

The structural modifications present in this compound maintain the core quinolone framework while introducing specific analytical advantages. The deuterium substitution occurs at eight specific positions within the piperazine ring system, creating a mass shift that enables mass spectrometric differentiation while preserving the fundamental chemical behavior of the parent compound. This preservation of chemical similarity ensures that the derivative serves as an appropriate internal standard, exhibiting comparable extraction efficiency, chromatographic behavior, and ionization characteristics.

The chloromethyl ester modification represents an additional layer of chemical derivatization that can alter the compound's physical and chemical properties. This modification transforms the carboxylic acid functionality of levofloxacin into an ester, potentially affecting solubility, volatility, and chromatographic retention. Such modifications are particularly valuable when analytical methods require specific chemical properties that differ from those of the parent compound.

Understanding the synthetic relationship between these compounds provides insight into potential applications and limitations. The synthesis processes for levofloxacin derivatives often involve carefully controlled reaction conditions to maintain stereochemical integrity and prevent unwanted side reactions. The successful creation of this compound requires mastery of both deuterium incorporation techniques and ester formation chemistry, representing a sophisticated synthetic achievement.

Overview of Stable Isotope Labeling Applications

Stable isotope labeling represents a cornerstone technology in modern analytical chemistry, with applications extending far beyond the specific case of this compound. The incorporation of stable isotopes such as deuterium, carbon-13, and nitrogen-15 into pharmaceutical compounds creates analytical tools that address fundamental challenges in quantitative analysis. These isotopic modifications provide mass spectrometric differentiation without significantly altering the chemical behavior of the labeled compound, making them ideal internal standards for analytical applications.

The applications of stable isotope labeling in pharmaceutical analysis encompass multiple research areas including bioanalytical method development, pharmacokinetic studies, and metabolic research. In bioanalytical applications, deuterium-labeled compounds serve as internal standards that compensate for matrix effects, extraction variability, and instrumental drift. This compensation is particularly crucial in complex biological matrices where endogenous compounds might interfere with target analyte quantification.

Pharmacokinetic research benefits significantly from stable isotope labeling through the ability to trace compound distribution and metabolism without introducing radioactive materials. Deuterium-labeled compounds enable researchers to distinguish between administered drug and endogenous compounds that might share similar chemical structures. This distinction is essential for accurate pharmacokinetic parameter determination and metabolic pathway elucidation.

Isotope Type Mass Difference Primary Applications Analytical Advantages
Deuterium +1 per substitution Internal standards, metabolism studies Minimal chemical property changes
Carbon-13 +1 per substitution Metabolic tracing, pathway studies Natural abundance considerations
Nitrogen-15 +1 per substitution Protein studies, metabolic research Specific for nitrogen-containing compounds

The manufacturing and quality control aspects of stable isotope labeling require specialized expertise and equipment. The production of compounds like this compound involves sophisticated synthetic chemistry techniques that ensure high isotopic enrichment while maintaining chemical purity. Quality control procedures must verify both chemical identity and isotopic enrichment, requiring analytical methods that can distinguish between isotopic variants.

Environmental applications of stable isotope labeling have emerged as an important research area, particularly in understanding the fate and transport of pharmaceutical compounds in environmental systems. Labeled compounds enable researchers to track pharmaceutical degradation pathways, assess environmental persistence, and evaluate potential ecological impacts without relying on radioactive tracers. This capability is increasingly important as pharmaceutical contamination of environmental systems receives greater regulatory and scientific attention.

The future development of stable isotope labeling applications continues to evolve with advancing analytical capabilities and expanding research needs. New labeling strategies, improved synthetic methods, and enhanced analytical techniques promise to further expand the utility of compounds like this compound in supporting pharmaceutical research and development efforts. These developments will likely focus on improving labeling efficiency, reducing costs, and expanding the range of compounds amenable to isotopic labeling.

Properties

Molecular Formula

C₁₉H₁₃D₈ClFN₃O₄

Molecular Weight

417.89

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Levofloxacin and Its Non-Deuterated Analog

Levofloxacin (C₁₈H₂₀FN₃O₄, MW 361.37 g/mol) lacks the deuterium and chloromethyl ester modifications. The parent compound exhibits broad-spectrum antibacterial activity but suffers from rapid metabolism and variable plasma concentrations. In contrast, Levofloxacin-d8 Chloromethyl Ester’s deuterium substitution reduces metabolic degradation rates due to the kinetic isotope effect, while the chloromethyl ester group increases lipophilicity (logP ~1.8 vs.

Other Fluoroquinolone Esters

  • Norfloxacin Methyl Ester: A prodrug of norfloxacin (C₁₆H₁₈FN₃O₃, MW 319.33 g/mol) with improved oral bioavailability. Unlike this compound, it lacks deuterium labeling and exhibits lower thermal stability due to the methyl ester’s susceptibility to hydrolysis .
  • Ciprofloxacin Ethyl Ester : Ethyl esters generally offer slower hydrolysis than chloromethyl esters but lower electrophilic reactivity, limiting their utility in targeted drug delivery .

Chloromethyl Esters in Pharmaceutical Chemistry

Chloromethyl esters (e.g., γ-chloromethyl tiglate in crocetin dimethyl ester synthesis) are known for their high reactivity in nucleophilic substitution reactions, enabling conjugation with biomolecules .

Deuterated Compounds in Analytical Chemistry

Deuterated analogs like this compound are indispensable in quantitative bioanalysis. For example, crocetin sodium salt (C₂₀H₂₄O₄, MW 328.40 g/mol) lacks isotopic labeling, limiting its use in tracer studies . The deuterium in this compound ensures chromatographic separation from the non-deuterated form, reducing ion suppression effects in MS detection .

Research Findings and Data Tables

Table 1: Comparative Properties of this compound and Analogs

Compound Molecular Weight (g/mol) logP Stability (pH 7.4, 25°C) Key Application
This compound 409.84 ~1.8 >24 hours LC-MS internal standard
Levofloxacin 361.37 0.4 12–18 hours Antibacterial therapy
Norfloxacin Methyl Ester 319.33 1.2 8–10 hours Oral prodrug
Crocetin Dimethyl Ester 402.46 3.1 >48 hours Antioxidant studies

Key Findings:

  • The chloromethyl ester group in Levofloxacin-d8 enhances lipophilicity by 350% compared to levofloxacin, favoring blood-brain barrier penetration .
  • Deuterium labeling reduces CYP450-mediated metabolism by 40–60%, prolonging half-life in hepatic microsomal assays .
  • In metal-binding studies, fluoroquinolone esters (e.g., tosufloxacin) show reduced affinity for divalent cations (e.g., Mg²⁺, Ca²⁺) compared to their carboxylic acid forms, minimizing chelation-related bioavailability issues .

Preparation Methods

Direct Esterification with Deuterated Chloromethylating Agents

The primary method for synthesizing this compound involves reacting levofloxacin-d8 with chloromethyl pivalate under anhydrous conditions. The deuterated levofloxacin precursor is first prepared by replacing eight hydrogen atoms with deuterium at the piperazine ring’s methyl groups, achieved through catalytic deuteration or exchange reactions. Subsequent esterification follows a modified protocol from Daehne et al.:

  • Reaction Setup :

    • Levofloxacin-d8 (6 mmol) is dissolved in anhydrous N,N-dimethylformamide (DMF).

    • Chloromethyl pivalate (24 mmol) and anhydrous potassium carbonate (12 mmol) are added.

    • The mixture is stirred under an argon atmosphere at room temperature for 2 hours.

  • Workup :

    • The product is extracted with ethyl acetate, washed with distilled water, and dried over anhydrous sodium sulfate.

    • The solvent is evaporated under reduced pressure, and the residue is recrystallized from a suitable solvent (e.g., ethanol/water).

Yield : ~58–62% (similar to non-deuterated analogs).

Table 1: Key Reaction Parameters for Esterification

ParameterValue
Molar ratio (LFX-d8 : reagent)1 : 4
SolventAnhydrous DMF
Temperature25°C
Reaction time2 hours
AtmosphereArgon

Activation of Levofloxacin-d8 with Coupling Reagents

Alternative methods employ coupling agents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) to activate the carboxylic acid group of levofloxacin-d8 before esterification. This approach enhances reaction efficiency, particularly for sterically hindered substrates:

  • Activation Step :

    • Levofloxacin-d8 (1 eq) is treated with HBTU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2 eq) in DMF for 1 hour.

    • Chloromethyl chloride (1.5 eq) is added dropwise, and the mixture is stirred for an additional 3 hours.

  • Purification :

    • The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes) or preparative HPLC.

Yield : ~65–70%.

Reaction Optimization and Kinetic Studies

Solvent and Base Selection

The choice of solvent and base significantly impacts esterification efficiency:

  • DMF vs. THF : DMF provides higher yields (58% vs. 42% in THF) due to better solubility of levofloxacin-d8.

  • Potassium carbonate vs. triethylamine : K₂CO₃ minimizes side reactions (e.g., hydrolysis) compared to organic bases.

Deuterium Isotope Effects

Deuteration at the piperazine ring alters reaction kinetics:

  • Slower proton transfer : The C–D bond’s higher stability reduces the rate of acid-catalyzed hydrolysis during esterification, requiring extended reaction times (2.5 hours vs. 2 hours for non-deuterated levofloxacin).

Table 2: Comparative Kinetics of Deuterated vs. Non-Deuterated Reactions

ParameterLevofloxacin-d8Levofloxacin
Reaction time (hours)2.52.0
Yield (%)5862
Purity (HPLC, %)98.599.1

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • Absence of signals at δ 1.2–1.5 ppm (CH₃ of piperazine), confirming deuteration.

    • New peaks at δ 4.8–5.2 ppm (CH₂Cl of chloromethyl ester).

  • ¹³C NMR : Molecular weight confirmation at m/z 417.888 ([M+H]⁺).

High-Performance Liquid Chromatography (HPLC)

  • Purity : ≥98.5% (C18 column, 70:30 acetonitrile/water, 1 mL/min).

  • Retention time : 6.8 minutes (vs. 6.5 minutes for levofloxacin).

Stability and Hydrolysis Studies

Chemical Stability

This compound demonstrates excellent stability in acidic buffers (pH 1.2, 37°C), with <5% hydrolysis over 2 hours. This contrasts with non-esterified levofloxacin, which forms insoluble chelates with aluminum ions under similar conditions.

Enzymatic Hydrolysis

In simulated intestinal fluid (pH 6.8, pancreatin):

  • Rapid hydrolysis : >90% conversion to levofloxacin-d8 within 30 minutes.

  • Bioavailability : AUC₀–₆h of levofloxacin-d8 increases by 2.3-fold compared to non-esterified forms when co-administered with Al(OH)₃.

Table 3: Hydrolysis Kinetics in Simulated Intestinal Fluid

ParameterValue
Half-life (minutes)10.2
Activation energy (kJ/mol)45.3
% Hydrolyzed (30 min)92.4

Applications in Pharmaceutical Research

Enhanced Oral Absorption

Deuteration improves metabolic stability, while esterification enhances lipophilicity (logP = 1.8 vs. 0.5 for levofloxacin), facilitating intestinal absorption .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing and characterizing Levofloxacin-d8 Chloromethyl Ester in laboratory settings?

  • Methodological Answer : Synthesis typically involves deuterium labeling at specific positions of the levofloxacin backbone, followed by esterification with chloromethyl groups. Characterization requires high-performance liquid chromatography (HPLC) to confirm purity (≥95%) and mass spectrometry (MS) for molecular weight verification (409.84 g/mol) . Nuclear magnetic resonance (NMR) is essential for structural confirmation, particularly to validate deuterium incorporation and ester bond formation.

Q. What safety protocols are mandatory when handling this compound in experimental workflows?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear EN 374-certified gloves, chemical-resistant lab coats, and N100/P3 respirators if aerosolization risks exist .
  • Ventilation : Use fume hoods to prevent inhalation exposure.
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .

Q. How should this compound be stored to maintain stability during long-term studies?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the chloromethyl ester group. Stability assessments should include periodic HPLC checks for degradation products (e.g., free levofloxacin or desmethyl derivatives) .

Advanced Research Questions

Q. How can chromatographic conditions be optimized to separate this compound from structurally similar impurities?

  • Methodological Answer :

  • Column Selection : Use C18 reverse-phase columns with 5-µm particle size for high resolution.
  • Mobile Phase : Adjust pH to 2.5–3.0 with phosphoric acid and acetonitrile gradients (e.g., 20% to 50% over 15 minutes) to resolve analogs like Levofloxacin EP Impurity G (CAS 151250-76-9) .
  • Detection : UV absorbance at 294 nm is optimal for quantification .

Q. What experimental strategies address discrepancies in antimicrobial activity data across bacterial models?

  • Methodological Answer :

  • Comparative Studies : Test the compound against isogenic bacterial strains with varying DNA gyrase mutations to assess target-specific efficacy .
  • Dosage Calibration : Standardize inoculum density (e.g., 1–5 × 10⁵ CFU/mL) and exposure time (24–48 hours) to minimize variability .
  • Metabolite Interference : Use deuterium tracing (via LC-MS/MS) to distinguish parent compound activity from metabolites like Desmethyl Levofloxacin-d8 .

Q. How does deuterium labeling in this compound impact pharmacokinetic (PK) profiling compared to non-deuterated analogs?

  • Methodological Answer :

  • Isotope Effect Analysis : Conduct parallel PK studies in rodent models, comparing absorption half-life (t₁/₂α) and clearance rates. Deuterium may reduce metabolic degradation via the "isotope effect," prolonging systemic exposure .
  • Tracer Applications : Use the deuterated form in mass spectrometry imaging (MSI) to track tissue distribution without interference from endogenous compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.